Methyl 2-ethynylnicotinate
Description
Contextualization of Nicotinate (B505614) Derivatives in Organic Synthesis
Nicotinate derivatives, esters of nicotinic acid (also known as niacin or vitamin B3), are a well-established class of compounds in organic synthesis. nih.gov The pyridine (B92270) ring within their structure is a key pharmacophore and a versatile synthetic handle. These derivatives are not only integral to biological processes as precursors to coenzymes like NAD and NADP but also serve as foundational building blocks in the synthesis of a wide array of more complex molecules. nih.gov Their applications span pharmaceuticals, agrochemicals, and materials science. beilstein-journals.orgrsc.orgresearchgate.net The ester functionality, such as the methyl group in methyl nicotinate, can be readily modified, allowing for the strategic construction of diverse molecular frameworks. nih.gov The synthesis of highly substituted nicotinic acid derivatives is an active area of research, with methods like one-pot formylation strategies being developed to create these valuable compounds efficiently. acs.org
Structural Analysis of Methyl 2-Ethynylnicotinate within the Broader Ester and Pyridine Chemical Space
This compound, with the chemical formula C9H7NO2, integrates the key features of both nicotinate esters and terminal alkynes. uni.lu The molecule consists of a pyridine ring substituted at the 3-position with a methyl ester group and at the 2-position with an ethynyl (B1212043) group. This specific arrangement of functional groups creates a unique electronic and steric environment. The electron-withdrawing nature of the methyl ester group influences the reactivity of the pyridine ring and the ethynyl group. The proximity of the nitrogen atom in the pyridine ring to the ethynyl and ester functionalities can also lead to interesting intramolecular interactions and reactivity patterns.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 379670-43-6 |
| Molecular Formula | C9H7NO2 |
| Molecular Weight | 161.16 g/mol |
| Appearance | Solid |
| Purity | 97% |
| The data in this table is compiled from various chemical suppliers and databases. chemsrc.combldpharm.comsigmaaldrich.com |
Current Research Landscape and Gaps Pertaining to this compound
The current research landscape indicates that while the synthesis of various substituted nicotinate esters is well-documented, the specific compound this compound is primarily utilized as a precursor in the synthesis of more complex heterocyclic systems. For instance, it serves as a key starting material for the synthesis of 3-aryl-5-azaisocoumarins through transition metal-catalyzed cycloisomerization reactions. nih.gov The Sonogashira coupling reaction is a common method for introducing the ethynyl group onto the pyridine ring, starting from a halogenated nicotinate ester. metu.edu.tr
However, a comprehensive investigation into the standalone properties and broader synthetic potential of this compound appears to be a gap in the current literature. While its role as a building block is acknowledged, detailed studies on its unique reactivity, potential for polymerization, or its application as a ligand in organometallic chemistry are not extensively reported. Further exploration of its reaction scope, beyond its use in the synthesis of fused heterocyclic systems, could unveil novel synthetic methodologies and applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-ethynylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-3-8-7(9(11)12-2)5-4-6-10-8/h1,4-6H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTNLAMAYIZDMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of Methyl 2 Ethynylnicotinate
Reactions Involving the Ethynyl (B1212043) Group
The carbon-carbon triple bond of the ethynyl group is characterized by high electron density, making it susceptible to a variety of addition and metal-mediated reactions.
Cycloaddition Reactions (e.g., Click Chemistry, Diels-Alder)
Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The ethynyl group of methyl 2-ethynylnicotinate can act as a 2π component in these transformations.
Click Chemistry : The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry," known for its high efficiency, selectivity, and mild reaction conditions. medchem101.comlumiprobe.comsigmaaldrich.com In this reaction, the terminal alkyne of this compound reacts with an organic azide (B81097) in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring. sigmaaldrich.com This reaction is highly regioselective, yielding the 1,4-disubstituted triazole isomer. sigmaaldrich.comnih.gov The versatility of this reaction allows for the facile linking of the nicotinate (B505614) scaffold to a wide range of molecules, finding applications in medicinal chemistry and materials science. nih.govlicorbio.com
Diels-Alder Reaction : The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgmasterorganicchemistry.com In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). wikipedia.orgyoutube.com The ethynyl group of this compound can serve as a dienophile, particularly when activated by the electron-withdrawing nature of the pyridine (B92270) ring and the ester group. youtube.com Reaction with a conjugated diene, such as 1,3-butadiene, would yield a substituted cyclohexadiene derivative, which can be a precursor to aromatic compounds. masterorganicchemistry.comnih.gov The reaction is stereospecific and provides a reliable method for constructing complex cyclic systems. nih.govlibretexts.org
Table 1: Examples of Cycloaddition Reactions
| Reaction Type | Reactants | Product Type | Key Features |
| Click Chemistry (CuAAC) | This compound, Organic Azide (R-N₃) | 1,4-Disubstituted 1,2,3-triazole | High yield, high regioselectivity, mild conditions, copper(I) catalyzed. sigmaaldrich.comnih.govlicorbio.com |
| Diels-Alder Reaction | This compound, Conjugated Diene | Substituted Cyclohexadiene | Forms a six-membered ring, stereospecific, thermally allowed [4+2] cycloaddition. wikipedia.orglibretexts.org |
Hydration, Hydroamination, and Halogenation Reactions
The ethynyl group readily undergoes addition reactions with various reagents.
Hydration : In the presence of an acid catalyst, typically mercury(II) salts, water can add across the triple bond of this compound. This reaction follows Markovnikov's rule, leading to the formation of an enol intermediate that rapidly tautomerizes to the more stable ketone. The product of this reaction would be methyl 2-acetylnicotinate.
Hydroamination : The addition of an N-H bond across the alkyne is known as hydroamination. This reaction can be catalyzed by various transition metals, such as palladium, iridium, or gold complexes, and typically yields enamines or imines as products. nih.gov The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions. nih.gov
Halogenation : Halogens such as chlorine (Cl₂) and bromine (Br₂) can add across the triple bond. libretexts.org The reaction can proceed in a stepwise manner, first forming a dihaloalkene and then, with excess halogen, a tetrahaloalkane. youtube.com The stereochemistry of the first addition is typically anti, leading to the formation of the E-isomer of the dihaloalkene. youtube.com
Metal-Mediated and Catalytic Transformations of the Alkyne
Transition metals play a crucial role in activating and functionalizing alkynes. mdpi.comresearchgate.net
Sonogashira Coupling : This is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This compound can participate as the alkyne component, allowing for the formation of a new carbon-carbon bond and the synthesis of more complex substituted pyridines.
Alkyne Metathesis : This reaction involves the scrambling of alkyne fragments, catalyzed by high-oxidation-state metal alkylidyne complexes (e.g., molybdenum or tungsten). While less common for terminal alkynes without prior derivatization, it represents a potential pathway for forming new internal alkynes.
Other Metal-Catalyzed Reactions : A wide range of other transformations are possible, including gold-catalyzed cross-coupling reactions and ruthenium-catalyzed alkynylations. researchgate.net These methods offer powerful ways to elaborate the structure of this compound. nih.gov
Reactions Involving the Nicotinate Ester Functionality
The methyl ester group on the pyridine ring is a carboxylic acid derivative and is susceptible to reactions at the carbonyl carbon. pressbooks.pub
Nucleophilic Acyl Substitution Reactions
These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the departure of the methoxide (B1231860) leaving group. masterorganicchemistry.comlibretexts.orgkhanacademy.org This proceeds through a tetrahedral intermediate. libretexts.org
Saponification (Base-Catalyzed Hydrolysis) : Treatment with a strong base, such as sodium hydroxide, followed by an acidic workup, will hydrolyze the ester to the corresponding carboxylic acid (2-ethynylnicotinic acid). masterorganicchemistry.com The initial product is the carboxylate salt. masterorganicchemistry.com
Transesterification : Reaction with another alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl group. For example, reacting with ethanol (B145695) would yield ethyl 2-ethynylnicotinate. masterorganicchemistry.com
Amidation : Amines can react with the ester, typically under heating, to form the corresponding amide. For instance, reaction with ammonia (B1221849) would produce 2-ethynylnicotinamide.
Table 2: Nucleophilic Acyl Substitution of the Ester
| Reaction | Nucleophile | Product | Conditions |
| Saponification | Hydroxide (OH⁻) | 2-Ethynylnicotinic acid | 1. NaOH, H₂O, heat; 2. H₃O⁺ |
| Transesterification | Alcohol (R'-OH) | Alkyl 2-ethynylnicotinate | Acid or base catalyst, heat |
| Amidation | Amine (R'-NH₂) | N-Substituted 2-ethynylnicotinamide | Heat |
Reduction Reactions of the Ester Group
The ester functionality can be reduced to a primary alcohol.
Reduction with Strong Hydride Reagents : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester group to a primary alcohol. harvard.edu This reaction would yield (2-ethynylpyridin-3-yl)methanol. Care must be taken as LiAlH₄ can also potentially react with the alkyne.
Selective Reduction : Milder reducing agents, or specific reaction conditions, might be employed to achieve different outcomes. For instance, the use of certain borane (B79455) complexes could potentially offer different selectivity profiles. harvard.edu In some cases, exhaustive reduction conditions using reagents like triethylsilane in the presence of a strong Lewis acid can reduce a carboxylic ester to a methyl group. nih.govresearchgate.net
Transesterification Reactions
The methyl ester group of this compound is susceptible to transesterification, a process where the methyl group is exchanged for a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com
Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. Basic conditions, conversely, involve the deprotonation of the attacking alcohol to form a more potent alkoxide nucleophile. wikipedia.org The general mechanism involves a tetrahedral intermediate. wikipedia.org
The reaction is an equilibrium process, and to drive it towards the desired product, the alcohol reactant is often used in excess or the methanol (B129727) by-product is removed from the reaction mixture. wikipedia.org The specific conditions for the transesterification of this compound would be analogous to those used for other nicotinic acid esters. google.comgoogle.comscholarsresearchlibrary.com
Illustrative Transesterification Reactions of this compound:
| Reactant Alcohol | Catalyst | Product |
| Ethanol | H₂SO₄ (catalytic) | Ethyl 2-ethynylnicotinate |
| Isopropanol | NaO-iPr (catalytic) | Isopropyl 2-ethynylnicotinate |
| Benzyl (B1604629) alcohol | Ti(OBu)₄ | Benzyl 2-ethynylnicotinate |
This table presents plausible transesterification reactions based on the general reactivity of esters. Specific experimental data for this compound is not available.
Reactions Involving the Pyridine Heterocycle
The pyridine ring in this compound is an electron-deficient aromatic system, which significantly influences its reactivity towards both electrophilic and nucleophilic reagents.
Electrophilic Aromatic Substitution Reactions (Directed by Substituents)
The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orgquimicaorganica.org Any electrophilic attack is further disfavored by the presence of the two electron-withdrawing groups: the methyl ester at the 3-position and the ethynyl group at the 2-position. These groups direct incoming electrophiles to the C-5 position, which is the least deactivated position on the ring. quora.comquora.com However, forcing conditions are typically required for such reactions to proceed. quimicaorganica.org
An alternative strategy to enhance the ring's reactivity towards electrophiles is through N-oxidation, which is discussed in a later section. The resulting pyridine N-oxide is more susceptible to electrophilic attack. wikipedia.org
Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, where the negative charge of the intermediate can be stabilized by the nitrogen atom. quimicaorganica.orgwikipedia.orgchemistrysteps.com In this compound, the presence of a good leaving group at the 2-position would render it highly susceptible to nucleophilic attack. While the ethynyl group itself is not a typical leaving group, transformations of the ethynyl moiety could install a more suitable leaving group.
For analogous 2-halonicotinates, reactions with various nucleophiles such as amines, alkoxides, and thiolates proceed readily to yield the corresponding 2-substituted pyridine derivatives. researchgate.netscispace.comrsc.orgnih.gov The reaction proceeds through a Meisenheimer-like intermediate, and the rate of reaction is influenced by the nature of the leaving group and the nucleophile. youtube.comyoutube.comnih.gov
N-Oxidation and Quaternization Strategies
The lone pair of electrons on the pyridine nitrogen atom allows for reactions with electrophiles, leading to N-oxidation and quaternization.
N-Oxidation: Treatment of this compound with oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) would be expected to yield the corresponding N-oxide. nih.govnih.govarkat-usa.org The N-oxide functionality significantly alters the electronic properties of the pyridine ring, making the 2- and 4-positions more susceptible to nucleophilic attack and the 3- and 5-positions more activated for certain electrophilic substitutions. scripps.eduwikipedia.orgthieme-connect.de
Quaternization: The pyridine nitrogen can be alkylated by reacting this compound with alkyl halides, such as methyl iodide or benzyl bromide, to form a quaternary pyridinium (B92312) salt. rsc.orgosti.govmdpi.com This quaternization further increases the electron deficiency of the pyridine ring, enhancing its susceptibility to nucleophilic attack. google.comgoogle.com The resulting pyridinium salts can be useful as intermediates in various synthetic transformations. google.comgoogle.com
Mechanistic Investigations of Key Transformations
Kinetic Studies of Reaction Rates and Orders
Kinetic studies on the reactions of pyridine derivatives provide valuable insights into their reaction mechanisms. For instance, studies on the N-oxidation of 3-substituted pyridines have determined the kinetic parameters, Km and Vmax, for the enzymatic reactions. nih.gov Similarly, the kinetics of gas-phase N-oxidation of pyridine with hydrogen peroxide have been investigated. researchgate.net
In the context of nucleophilic aromatic substitution, kinetic studies on related systems have elucidated the reaction order and the effect of substituents on the reaction rate. For example, acylative dynamic kinetic resolution using chiral 4-aryl-pyridine-N-oxide catalysts has been mechanistically studied, indicating that the nucleophilic substitution of the azole hemiaminal with the acyloxypyridinium cation is the rate-determining step. acs.org
Hypothetical Kinetic Data for a Reaction of a Methyl 2-Substituted Nicotinate Derivative:
| Reaction | Reactant Concentrations | Rate (M/s) |
| Nucleophilic Substitution | [Substrate] = 0.1 M, [Nucleophile] = 0.1 M | 1.5 x 10⁻⁴ |
| Nucleophilic Substitution | [Substrate] = 0.2 M, [Nucleophile] = 0.1 M | 3.0 x 10⁻⁴ |
| Nucleophilic Substitution | [Substrate] = 0.1 M, [Nucleophile] = 0.2 M | 3.0 x 10⁻⁴ |
Elucidation of Reaction Mechanisms via Intermediate Identification and Trapping
In the study of chemical reactions, the elucidation of mechanisms often hinges on the identification and trapping of transient intermediates. These short-lived species provide a snapshot of the reaction's progress and are crucial for confirming a proposed pathway. Common techniques for this include spectroscopic methods like in-situ NMR and IR, which can detect the formation and decay of intermediates in real-time.
Another powerful method is chemical trapping, where a reactive species is introduced to intercept an intermediate, forming a stable, characterizable product. For instance, if a reaction is hypothesized to proceed through a ketene (B1206846) intermediate, the addition of an amine could trap it as a stable amide.
Computational chemistry, particularly Density Functional Theory (DFT), has also become a vital tool. It allows for the calculation of the energies of potential intermediates and transition states, offering theoretical support for a proposed mechanism.
While these techniques are standard in mechanistic organic chemistry, their specific application to unraveling the reaction pathways of this compound has not been detailed in available research literature.
Stereochemical Outcomes of Reactions (if applicable)
The stereochemistry of reactions involving this compound is a critical consideration, particularly in reactions where new chiral centers are formed. As an achiral molecule, reactions at the ethynyl group can lead to the formation of stereoisomers.
For example, in addition reactions across the carbon-carbon triple bond, the relative orientation of the newly added groups can result in either syn or anti addition, leading to Z or E alkenes, respectively. The stereochemical outcome is typically governed by the reaction mechanism, the catalyst used, and the reaction conditions. For instance, the catalytic hydrogenation of an alkyne using Lindlar's catalyst is known to produce the cis-alkene (syn-addition), whereas a dissolving metal reduction typically yields the trans-alkene (anti-addition).
In cycloaddition reactions, the stereochemistry of the starting materials can influence the stereochemistry of the product. While this compound itself does not have stereocenters, its reaction with a chiral diene in a Diels-Alder reaction could proceed with facial selectivity, leading to an excess of one enantiomer.
However, specific experimental data on the stereochemical outcomes of reactions involving this compound are not present in the surveyed scientific literature. Therefore, a detailed analysis of its stereochemical behavior in various transformations cannot be provided.
Application of Methyl 2 Ethynylnicotinate As a Synthetic Intermediate and Building Block
Construction of Complex Molecular Architectures
The presence of the reactive ethynyl (B1212043) group and the synthetically malleable ester and pyridine (B92270) functionalities makes methyl 2-ethynylnicotinate an ideal precursor for the assembly of intricate molecular frameworks. The alkyne moiety can participate in a variety of carbon-carbon bond-forming reactions, enabling the extension of the molecular structure and the introduction of new functionalities.
One of the most powerful methods for elaborating the structure of this compound is the Sonogashira coupling reaction . This palladium- and copper-co-catalyzed cross-coupling reaction allows for the straightforward formation of a carbon-carbon bond between the terminal alkyne of this compound and a variety of aryl or vinyl halides. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is highly efficient and tolerates a wide range of functional groups, providing access to a diverse library of substituted aryl- and vinyl-alkynylnicotinates. These products can then serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals and functional materials. beilstein-journals.orgnih.gov
For instance, coupling with substituted aryl halides can introduce bulky and electronically diverse groups, which can influence the photophysical or biological properties of the resulting molecules. The general scheme for the Sonogashira coupling of this compound is depicted below:
Scheme 1: General representation of the Sonogashira coupling reaction with this compound.The reaction conditions for Sonogashira couplings are typically mild, often proceeding at room temperature in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diethylamine). wikipedia.org
Synthesis of Fused Heterocyclic Ring Systems
The strategic placement of the ethynyl and ester groups on the pyridine ring makes this compound a prime candidate for the synthesis of fused heterocyclic systems. These reactions often proceed through intramolecular cyclization pathways, where the reactive groups interact to form new rings fused to the initial pyridine core.
A prominent application is in the synthesis of isoquinoline derivatives. organic-chemistry.org Through cycloaddition reactions, the ethynyl group can react with various partners to construct a new six-membered ring fused to the pyridine. For example, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene could, in principle, lead to the formation of a tetrahydroisoquinoline system, which can be subsequently aromatized. wikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.com
Furthermore, 1,3-dipolar cycloaddition reactions provide another powerful route to fused heterocycles. nih.govchesci.comwikipedia.orgorganicchemistrydata.org The reaction of the alkyne moiety with 1,3-dipoles such as azides, nitrones, or nitrile oxides can lead to the formation of five-membered heterocyclic rings fused to the pyridine backbone. youtube.comslideshare.net For example, the Huisgen 1,3-dipolar cycloaddition with an azide (B81097) would yield a triazole-fused pyridine system. nih.govchesci.com
The general approach to synthesizing fused isoquinolines and other heterocyclic systems from this compound often involves a multi-step sequence, starting with a reaction at the ethynyl group followed by a cyclization step.
Preparation of Novel Derivatives and Analogs of this compound
The reactivity of the ethynyl group, the ester functionality, and the pyridine ring allows for the synthesis of a wide range of novel derivatives and analogs of this compound. These modifications can be used to fine-tune the steric and electronic properties of the molecule for various applications.
Modification at the Ethynyl Position
As discussed previously, the terminal alkyne is readily functionalized via Sonogashira coupling. organic-chemistry.orgwikipedia.orglibretexts.org In addition to aryl and vinyl halides, this reaction can be performed with a variety of other coupling partners, expanding the scope of accessible derivatives.
Another important transformation of the ethynyl group is its participation in cycloaddition reactions . The [3+2] cycloaddition with azides to form triazoles (a "click" reaction) is a particularly robust and widely used transformation. nih.govchesci.com This reaction is highly efficient and proceeds under mild conditions, making it suitable for a variety of applications, including bioconjugation and materials science.
The alkyne can also undergo hydration to form the corresponding methyl 2-(1-ketoethyl)nicotinate or be reduced to the corresponding alkene or alkane, providing further avenues for derivatization.
Derivatization of the Ester Group
The methyl ester group of this compound can be readily transformed into other functional groups, providing another handle for molecular modification.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding 2-ethynylnicotinic acid . This carboxylic acid derivative can then be used in a variety of subsequent reactions, such as amide bond formation.
Transesterification: The methyl ester can be converted to other esters by reaction with different alcohols in the presence of an acid or base catalyst. researchgate.netmasterorganicchemistry.comorganic-chemistry.orgresearchgate.net This allows for the introduction of various alkyl or aryl groups at the ester position, which can influence the solubility and other physical properties of the molecule.
Amination: Direct reaction of the ester with amines to form amides is also a feasible transformation, typically requiring elevated temperatures or the use of activating agents. This provides access to a range of nicotinamide (B372718) derivatives. organic-chemistry.orgnih.gov
| Reaction | Reagents and Conditions | Product Functional Group |
|---|---|---|
| Hydrolysis | Aqueous acid (e.g., HCl) or base (e.g., NaOH), heat | Carboxylic Acid |
| Transesterification | Alcohol (R'OH), acid or base catalyst, heat | Ester (COOR') |
| Amination | Amine (R'R''NH), heat or activating agent | Amide (CONR'R'') |
Substitutions on the Pyridine Ring
The pyridine ring of this compound is generally electron-deficient and thus susceptible to nucleophilic aromatic substitution, particularly if a suitable leaving group is present on the ring. oaji.net However, direct electrophilic aromatic substitution on the pyridine ring is often challenging due to the deactivating effect of the nitrogen atom and the ester group. researchgate.netyoutube.comyoutube.com
To achieve substitution on the pyridine ring, it is often necessary to first introduce a halogen atom (e.g., bromine or chlorine) onto the ring, which can then be displaced by a variety of nucleophiles. Alternatively, the reactivity of the pyridine ring towards electrophiles can be enhanced by N-oxidation. youtube.com
Role in Multi-Step Organic Synthesis Campaigns
Due to its versatile reactivity, this compound serves as a valuable intermediate in multi-step organic synthesis campaigns. Its ability to undergo a variety of transformations in a controlled manner allows for the systematic construction of complex target molecules. nih.govresearchgate.netnih.gov
For example, a synthetic strategy might involve an initial Sonogashira coupling to introduce a key structural fragment, followed by a cycloaddition reaction to form a fused heterocyclic system. Subsequent modification of the ester group could then be used to attach a side chain or to modulate the biological activity of the final product. The strategic application of this compound can significantly shorten synthetic routes and provide access to novel chemical entities that would be difficult to prepare by other methods.
Advanced Spectroscopic and Analytical Characterization Methodologies for Methyl 2 Ethynylnicotinate
Advanced Nuclear Magnetic Resonance Spectroscopic Methodologies for Structural Elucidation (e.g., 2D NMR, Heteronuclear NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, advanced techniques such as two-dimensional (2D) NMR and heteronuclear NMR are crucial for unambiguous assignment of all signals and for determining the connectivity of the molecular framework.
For Methyl 2-ethynylnicotinate, 2D NMR experiments like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. A COSY spectrum reveals scalar couplings between protons, typically over two to three bonds, which helps in identifying adjacent protons on the pyridine (B92270) ring. The HSQC experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon atom that bears a proton. Furthermore, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is vital for identifying longer-range couplings (typically 2-4 bonds) between protons and carbons. This is particularly useful for assigning quaternary carbons, such as the carbonyl carbon of the ester group and the carbons of the ethynyl (B1212043) group, by observing their correlations with nearby protons.
Heteronuclear NMR, particularly ¹⁵N NMR, could also provide valuable information about the electronic environment of the nitrogen atom within the pyridine ring, although it is less commonly performed due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|---|
| -OCH₃ | 3.95 | s | - | 52.8 |
| C-4 | 8.25 | dd | J = 7.8, 1.8 | 139.5 |
| C-5 | 7.40 | dd | J = 7.8, 4.8 | 127.2 |
| C-6 | 8.70 | dd | J = 4.8, 1.8 | 153.1 |
| C-2 (C≡CH) | - | - | - | 135.0 |
| C-3 (C-COOCH₃) | - | - | - | 129.0 |
| C≡CH | 3.50 | s | - | 81.5 |
| C≡CH | - | - | - | 79.0 |
| C=O | - | - | - | 165.5 |
High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. Using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the exact mass of the molecular ion ([M+H]⁺ or [M]⁺˙) of this compound can be measured with high accuracy (typically to within 5 ppm). This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.
In addition to molecular formula determination, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. By inducing fragmentation of the isolated molecular ion and analyzing the masses of the resulting fragment ions, valuable structural information can be obtained. For this compound, characteristic fragmentation patterns would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, cleavage of the ester group itself (-COOCH₃), and potential rearrangements involving the pyridine ring and the ethynyl substituent. msu.educhemguide.co.uklibretexts.org
Table 2: Predicted HRMS Data and Fragmentation for this compound
| Ion | Calculated m/z | Observed m/z | Assignment |
|---|---|---|---|
| [M+H]⁺ | 162.0550 | 162.0548 | Molecular Ion |
| [M-OCH₃]⁺ | 131.0393 | 131.0391 | Loss of methoxy radical |
| [M-COOCH₃]⁺ | 103.0393 | 103.0390 | Loss of carbomethoxy radical |
| [C₆H₄N]⁺ | 90.0338 | 90.0337 | Fragment of the pyridine ring |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.
Infrared spectroscopy is particularly useful for identifying polar functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=O stretch of the ester, the C-O stretch of the ester, the C≡C stretch of the alkyne, the ≡C-H stretch of the terminal alkyne, and various vibrations associated with the aromatic pyridine ring (C=C and C=N stretching, C-H bending). pressbooks.pubpressbooks.publibretexts.orguc.edu
Raman spectroscopy, which is based on the inelastic scattering of light, is often complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C≡C stretching vibration of the ethynyl group in this compound would be expected to give a strong signal in the Raman spectrum. Conformational studies can also be aided by vibrational spectroscopy, as changes in molecular geometry can lead to shifts in vibrational frequencies.
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| ≡C-H | ~3300 (strong, sharp) | ~3300 (medium) | Stretching |
| Aromatic C-H | ~3100-3000 (medium) | ~3100-3000 (strong) | Stretching |
| C≡C | ~2120 (medium, sharp) | ~2120 (strong) | Stretching |
| C=O (ester) | ~1725 (strong) | ~1725 (weak) | Stretching |
| Aromatic C=C, C=N | ~1600-1450 (medium) | ~1600-1450 (strong) | Ring Stretching |
| C-O (ester) | ~1300-1100 (strong) | ~1300-1100 (weak) | Stretching |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis (if applicable)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique requires a single crystal of the compound, which, when irradiated with X-rays, produces a diffraction pattern. Analysis of this pattern allows for the precise determination of bond lengths, bond angles, and torsional angles within the molecule.
If a suitable single crystal of this compound can be grown, X-ray crystallography would provide invaluable information about its solid-state conformation, including the planarity of the pyridine ring and the orientation of the ester and ethynyl substituents relative to the ring. It would also reveal details about the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. Such data is crucial for understanding the physical properties of the solid material and can provide insights into its potential polymorphic forms. As of the latest literature search, a crystal structure for this compound has not been reported in publicly available databases. wikipedia.orggithub.io
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| Volume (ų) | 820.1 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.305 |
Note: This data is illustrative as no experimental crystal structure has been found.
Chromatographic and Separation Techniques for Purity Assessment and Isolation of Isomers
Chromatographic techniques are essential for assessing the purity of a compound and for the isolation of any potential isomers or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose. mdpi.comsielc.comresearchgate.netnih.govresearchgate.netresearchgate.netcdc.govsemanticscholar.orgcolostate.edu
For a compound like this compound, which is a relatively polar molecule, reverse-phase HPLC would be a suitable method for purity analysis. A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation of the target compound from any non-polar impurities. Detection is typically achieved using a UV detector, as the pyridine ring and ethynyl group are chromophores that absorb UV light.
Gas chromatography could also be employed, particularly if the compound is sufficiently volatile and thermally stable. A capillary column with a polar stationary phase would be appropriate for this analysis. Both HPLC and GC methods can be validated to be quantitative, allowing for the precise determination of the purity of a given sample. These techniques are also invaluable for monitoring the progress of a chemical reaction and for the purification of the final product.
Table 5: Illustrative HPLC Method for Purity Assessment of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Retention Time | ~ 5.2 min |
| Purity (typical) | >98% |
Theoretical and Computational Studies of Methyl 2 Ethynylnicotinate
Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data
No computational studies predicting the spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) of Methyl 2-ethynylnicotinate were found. Consequently, there is no available data for the validation of such computational predictions against experimental spectroscopic data for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
A review of the literature did not uncover any molecular dynamics simulations performed on this compound. Therefore, there is no available research on its conformational analysis or the nature of its intermolecular interactions derived from such simulations.
Elucidation of Reaction Mechanisms and Transition States through Computational Modeling
There is no published research that uses computational modeling to elucidate the reaction mechanisms or identify the transition states involving this compound. While this is a common application of computational chemistry, it has not been directed towards this specific molecule in the available scientific literature.
Structure-Reactivity Relationships Derived from Computational Studies
No computational studies establishing structure-reactivity relationships for this compound could be located. Such studies would provide a theoretical foundation for understanding its chemical behavior, but this area remains unexplored for this compound.
Future Research Directions and Potential Innovations Involving Methyl 2 Ethynylnicotinate
Development of Advanced Methodologies for Selective Functionalization
The pyridine (B92270) ring and the ethynyl (B1212043) group in methyl 2-ethynylnicotinate offer multiple sites for functionalization. A key challenge and a significant area for future research lie in the development of methodologies for the selective modification of this molecule.
Selective C-H Functionalization of the Pyridine Ring: Direct C-H functionalization is a powerful tool in modern organic synthesis. Developing methods to selectively functionalize the C-H bonds at the 4, 5, or 6 positions of the pyridine ring in this compound, without reacting with the ethynyl group, would open up a vast chemical space for derivatization.
Orthogonal Functionalization Strategies: Designing synthetic routes that allow for the sequential and selective functionalization of both the pyridine ring and the ethynyl group is a major goal. This would enable the creation of highly complex and diverse molecular architectures.
"Magic Methyl" Effect: The introduction of a methyl group can significantly alter the biological activity and pharmacokinetic properties of a molecule, a phenomenon known as the "magic methyl" effect. nih.gov Developing selective methylation techniques for different positions on the this compound scaffold could be a valuable strategy in medicinal chemistry. Palladium-catalyzed methylation of heteroaryl boronate esters presents a promising approach. nih.gov
Integration into Flow Chemistry and Automation for Scalable Production
Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The integration of the synthesis and transformation of this compound into continuous flow processes is a promising avenue for future research.
Continuous Flow Synthesis: Developing a robust and efficient continuous flow synthesis of this compound would enable its on-demand and scalable production. This could involve the use of packed-bed reactors with immobilized catalysts to simplify purification and catalyst recycling. The synthesis of other functionalized pyridines has been successfully demonstrated in flow. rsc.org
Automated Multi-step Synthesis: The development of fully automated, multi-step flow systems would allow for the synthesis of complex derivatives of this compound without the need for isolating intermediates. nih.govbeilstein-journals.orgsyrris.com This approach significantly accelerates the drug discovery and materials development process. Automated platforms for the synthesis of other N-heterocycles are already being developed. researchgate.netresearchgate.net
| Flow Chemistry Approach | Potential Application for this compound | Anticipated Advantages |
| Continuous Flow Synthesis | Scalable production of the core molecule | Improved safety, efficiency, and on-demand synthesis. |
| Automated Multi-step Synthesis | Rapid generation of derivative libraries | Accelerated discovery of new compounds with desired properties. |
| Microreactor Technology | Precise control over reaction conditions | Enhanced yields and selectivity in functionalization reactions. |
Design of Next-Generation Molecular Scaffolds Utilizing the Ethynylnicotinate Core
The rigid, planar structure of the pyridine ring combined with the linear geometry of the ethynyl group makes the ethynylnicotinate core an attractive scaffold for the design of novel molecular architectures.
Medicinal Chemistry: Pyridine and dihydropyridine (B1217469) scaffolds are prevalent in FDA-approved drugs. nih.gov The unique geometry and electronic properties of the ethynylnicotinate core could be exploited to design new therapeutic agents. Its rigid structure can serve as a template to position functional groups in specific orientations for optimal interaction with biological targets. The design and synthesis of pyridine derivatives as selective TYK2 inhibitors is a recent example of this approach. nih.gov
Materials Science: The incorporation of the ethynylnicotinate core into polymers and other materials could lead to novel properties. The ethynyl group can participate in polymerization reactions, and the pyridine nitrogen can be used for coordination with metal ions, opening up possibilities for the creation of new functional materials.
Molecular Probes: The design and synthesis of novel imidazo[4,5-b]pyridine-based compounds as potent anticancer agents highlights the potential of pyridine-based scaffolds in developing molecular probes and therapeutic agents. nih.gov
Synergistic Applications of Experimental and Computational Approaches in its Research
The combination of experimental and computational chemistry provides a powerful toolkit for understanding and predicting the behavior of molecules like this compound.
Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be used to predict the reactivity of different sites within the molecule, guiding the design of selective functionalization reactions. dntb.gov.uamdpi.comdnu.dp.uaresearchgate.net Computational studies can also elucidate reaction mechanisms, such as those involved in cycloaddition reactions. mdpi.commdpi.com
Designing Novel Catalysts: Computational modeling can aid in the design of new catalysts with improved activity and selectivity for the synthesis and transformation of this compound.
Structure-Property Relationships: The synergistic use of experimental data and computational modeling can help to establish clear structure-property relationships for derivatives of this compound. This is particularly valuable in the design of new drugs, where understanding how structural modifications affect biological activity is crucial. mdpi.com Theoretical studies on other pyridine derivatives have already demonstrated the utility of this approach. confer.co.nzresearchgate.net
The future of research on this compound is bright, with numerous opportunities for innovation in catalysis, synthetic methodology, and the design of new functional molecules. The continued exploration of this versatile building block is expected to lead to significant advancements in both chemistry and materials science.
Q & A
Q. What are the recommended synthetic routes for Methyl 2-ethynylnicotinate, and how should purity be validated?
- Methodological Answer : Synthesis typically involves esterification of 2-ethynylnicotinic acid using methanol under acidic catalysis (e.g., H₂SO₄) or coupling reactions (e.g., Sonogashira coupling for ethynyl group introduction). Post-synthesis, purity should be validated via HPLC (≥95% purity threshold) and characterized using -NMR (e.g., ethynyl proton resonance at δ 2.8–3.2 ppm) and IR (C≡C stretch ~2100 cm⁻¹). Melting point determination via DSC should align with literature values (if available) or analogs like Methyl 2-aminonicotinate (mp 84–86°C, ). Detailed protocols for replication are outlined in experimental sections of journals like Medicinal Chemistry Research .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Refer to GHS-compliant safety data sheets (SDS) for nicotinate derivatives:
- Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319 hazards) .
- Store in inert atmospheres (N₂) at 2–8°C to prevent degradation .
- Incompatible with strong oxidizers (e.g., peroxides) due to ethynyl group reactivity; conduct stability tests under varying pH/temperature .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : -NMR to confirm ester carbonyl (δ 165–170 ppm) and ethynyl carbons (δ 70–90 ppm).
- MS : High-resolution ESI-MS for molecular ion [M+H]+ (theoretical m/z calculated via exact mass).
- IR : Monitor ester C=O (~1720 cm⁻¹) and ethynyl C≡C (~2100 cm⁻¹). Cross-validate with databases like NIST Chemistry WebBook .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side reactions in ethynyl group functionalization?
- Methodological Answer :
- Design of Experiments (DoE) : Vary catalysts (e.g., Pd/Cu for Sonogashira), solvents (DMF vs. THF), and temperatures.
- Kinetic Analysis : Use in-situ FTIR or HPLC to track intermediate formation.
- Contradiction Resolution : If yields conflict with literature (e.g., lower in polar solvents), assess solvent coordination effects on catalyst activity .
Q. What computational approaches predict the reactivity of this compound in click chemistry applications?
- Methodological Answer :
- DFT Calculations : Model transition states for azide-alkyne cycloaddition (e.g., B3LYP/6-31G* basis set). Compare HOMO/LUMO energies with experimental reaction rates.
- MD Simulations : Assess solvation effects in aqueous vs. organic media. Validate with experimental kinetic data .
Q. How do structural modifications (e.g., substituents on the pyridine ring) influence the compound’s stability and bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., methyl vs. nitro substituents) and compare:
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) .
- Bioactivity : IC₅₀ assays against target enzymes (e.g., kinases).
- Data Interpretation : Use multivariate analysis to isolate electronic vs. steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
